molecular formula C14H19NO2 B016347 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol CAS No. 181647-06-3

4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol

Cat. No.: B016347
CAS No.: 181647-06-3
M. Wt: 233.31 g/mol
InChI Key: ZBWGWOJBMMIYJB-UHFFFAOYSA-N
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Description

4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol is an organic compound with a complex structure that includes an ethyl group, a methoxyphenyl group, and an amino group attached to a butynol backbone

Scientific Research Applications

4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methoxybenzylamine with ethyl bromide, followed by the addition of but-2-yn-1-ol under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, α-ethyl-4-methoxy-: Shares a similar methoxyphenyl group but differs in the overall structure and functional groups.

    1-(4-Methoxyphenyl)-1-propanol: Similar in having a methoxyphenyl group but lacks the amino and butynol components.

Uniqueness

4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-15(10-4-5-11-16)12-13-6-8-14(17-2)9-7-13/h6-9,16H,3,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWGWOJBMMIYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CCO)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401200
Record name 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-06-3
Record name 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

reacting N-ethyl-4-methoxybenzenemethanamine with 2-propyn-1-ol and paraformaldehyde in an inert solvent in the presence of cuprous chloride to produce 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butyn-1-ol;
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cuprous chloride
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Synthesis routes and methods II

Procedure details

A mixture of N-ethyl-4-methoxybenzenemethanamine (13.3 g, 80.6 mmol), paraformaldehyde (3.63 g), propargyl alcohol (6.33 g, 113 mmol) and CuCl (0.311 g) in 350 mL of 1,4-dioxane was stirred at reflux for 30 min. The reaction mixture was cooled to room temperature and concentrated. The residue was diluted with 200 mL of 50% NH4OH and extracted with EtOAc. The combined extracts were washed with water, brine, dried and concentrated. The residue was chromatographed on silica gel (elution with 2.5% MeOH in CH2Cl2 and then 5% MeOH in CH2Cl2) to afford the product V (15.1 g, 81% yield) as an oil.
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13.3 g
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3.63 g
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6.33 g
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350 mL
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solvent
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CuCl
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0.311 g
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81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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